Propiverine hydrochloride

概要

説明

Propiverine hydrochloride is a synthetic anticholinergic drug used to treat urinary bladder spasms, overactive bladder, and other conditions related to bladder dysfunction. It is an alkaloid derived from the plant Cuscuta reflexa and is a quaternary ammonium compound. This compound is a competitive muscarinic receptor antagonist, which means it reduces the activity of the muscarinic cholinergic receptors in the body. It is also a highly selective M3 receptor antagonist, meaning it specifically inhibits the M3 receptor, which is involved in bladder contraction.

科学的研究の応用

Treatment of Stress Urinary Incontinence : Propiverine treatment increases plasma catecholamine levels, potentially contributing to the improvement of stress urinary incontinence conditions by increasing urethral resistance (Kitta, Tyagi, Nanri, Kiniwa, Nonomura, & Yoshimura, 2013).

Effects on Bladder Activity with Aging : In a study comparing young and old rats, propiverine hydrochloride was shown to inhibit frequency in old rats but increase plasma catecholamine levels in young rats, indicating that bladder activity varies with aging (Nishijima, Sugaya, Kadekawa, Ashitomi, & Yamamoto, 2011).

Safety Profile in Kidney Function : Although this compound can cause protein accumulation in the kidneys of rats, no increased renal tumor incidence was observed, suggesting a relatively safe profile in kidney function (Dietrich, Heussner, O'Brien, Gramatté, Runkel, Rumpf, & Day, 2008).

Utility in Treating Pollakisuria/Urinary Incontinence : this compound may be useful in treating pollakisuria/urinary incontinence in patients who respond poorly to other anticholinergics (Masumori, Funato, Yamaguchi, & Itoh, 2018).

Treatment of Overactive Bladder : this compound improved urinary voiding functions in patients with overactive bladder, with its efficacy tending to depend on both dose and concentration in plasma (Sugiyama, Shimizu, Hashimoto, Yoshioka, Hanai, Matsumoto, & Uemura, 2005).

Effectiveness in Children and Adolescents : The drug is effective in treating neurogenic detrusor overactivity in children and adolescents, with a low incidence rate of adverse events, making it suitable for pediatric use (Grigoleit, Mürtz, Laschke, Schuldt, Goepel, Kramer, & Stöhrer, 2006).

Applications in Fecal Incontinence : this compound has also shown effectiveness in reducing the frequency of fecal incontinence in patients with both fecal and urinary incontinence (Irei, Takano, & Yamada, 2020).

Cardiac Safety : Studies indicate that this compound does not affect cardiac safety in healthy women and male patients with coronary heart disease, which is an important consideration for a broad patient population (Donath, Braeter, & Feustel, 2011).

作用機序

Target of Action

Propiverine hydrochloride primarily targets the muscarinic receptors in the detrusor muscle of the bladder . These receptors play a crucial role in the contraction and relaxation of the bladder, thereby controlling urinary frequency and urgency .

Mode of Action

This compound acts as an antimuscarinic agent , blocking the muscarinic receptors in the detrusor muscle . This action inhibits the contractions of the bladder smooth muscle . Additionally, this compound exhibits calcium-modulating properties . It inhibits cellular calcium influx, which further diminishes muscle spasms .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the calcium signaling pathway , the neuroactive ligand-receptor interaction , and the cholinergic synapse . By modulating these pathways, this compound can effectively control the symptoms of overactive bladder .

Pharmacokinetics

This compound is nearly completely absorbed from the gastrointestinal tract . The time to peak plasma concentration is approximately 2.3 hours, and its bioavailability is around 41% . It binds to plasma proteins at approximately 90% for propiverine and 60% for its N-oxide metabolite . This compound undergoes extensive first-pass metabolism .

Result of Action

The primary result of this compound’s action is the inhibition of abnormal contractions of bladder smooth muscle . This leads to an increase in the volume of urine that the bladder can hold, thereby controlling the release of urine and easing the symptoms of overactive bladder .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, patients who experience prolonged QT/QTc or symptoms of possible arrhythmias including dizziness, palpitations, or fainting should be electrocardiographically evaluated and monitored for electrolyte disturbances . This suggests that the patient’s physiological environment can impact the drug’s action and efficacy .

Safety and Hazards

将来の方向性

Propiverine hydrochloride is a well-established antimuscarinic agent with a mixed mode of action in the treatment of symptoms associated with overactive bladder (OAB). It provides a valuable option for the treatment of adults and children with OAB associated with idiopathic or neurogenic detrusor overactivity, and in men with storage lower urinary tract symptoms . Future research may focus on further understanding its mechanism of action and finding more applications for this compound.

生化学分析

Biochemical Properties

Propiverine hydrochloride inhibits abnormal contractions of bladder smooth muscle in vivo through not only its anticholinergic activity but also its concurrent calcium antagonistic activity . It is a tertiary amine with spasmolytic and analgesic properties . This drug exerts neurotropic and musculotropic effects on the urinary bladder and smooth muscles .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting abnormal contractions of bladder smooth muscle . This effect is achieved through its anticholinergic activity and concurrent calcium antagonistic activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves inhibiting abnormal contractions of bladder smooth muscle through its anticholinergic activity and concurrent calcium antagonistic activity . It is neither a ligand of DAAO nor an inhibitor of the proteasome in vitro .

Temporal Effects in Laboratory Settings

It is known that this compound has a half-life of 20 hours .

Dosage Effects in Animal Models

In animal models, this compound causes a dosage-dependent decrease of the intravesical pressure and an increase in bladder capacity . The effect is based on the sum of the pharmacological properties of propiverine and its three active metabolites which are directly musculotropic and anticholinergic .

Metabolic Pathways

The main metabolic pathway of this compound involves the oxidation of the piperidyl-N and is mediated by CYP 3A4 and flavin-containing monooxygenases (FMO) 1 and 3, resulting in the formation of the second main metabolite M-5 .

Transport and Distribution

It is known that this compound is rapidly absorbed from the gastrointestinal tract upon oral administration .

Subcellular Localization

Propiverine treatment resulted in a significant decrease of peroxisomal size in rat proximal tubule epithelial cells . Moreover, peroxisomal catalase also accumulated in the cytosol and nuclei of propiverine-treated rats concurrently with DAAO .

特性

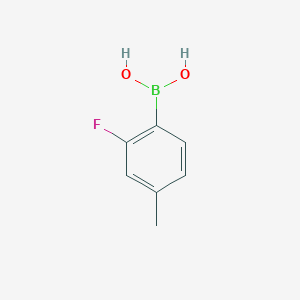

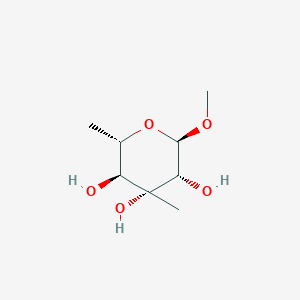

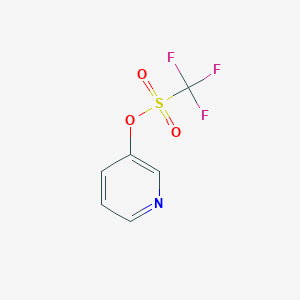

IUPAC Name |

(1-methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3.ClH/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUJMHHNLGCTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046847 | |

| Record name | Propiverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54556-98-8 | |

| Record name | Propiverine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54556-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 54556-98-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propiverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIVERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC4GZD10H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B19580.png)